molecular formula C20H26N4O5S B6530584 2-(3-methoxyphenoxy)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide CAS No. 946201-69-0

2-(3-methoxyphenoxy)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide

Cat. No. B6530584
CAS RN: 946201-69-0
M. Wt: 434.5 g/mol
InChI Key: OLTXYTJPIMIZEL-UHFFFAOYSA-N
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Description

The compound “2-(3-methoxyphenoxy)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide” is a complex organic molecule. It is related to a group of compounds known as 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles . These compounds have been studied for their potential therapeutic applications, particularly as ligands for alpha1-adrenergic receptors .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR, and UV-vis spectral methods . In silico docking and molecular dynamics simulations can also provide insights into the compound’s structure .

Mechanism of Action

Target of Action

The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been cloned and characterized into three different subtypes, namely α1A-, α1B- and α1D-ARs . The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand . This interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .

Biochemical Pathways

The compound affects the biochemical pathways associated with the alpha1-adrenergic receptors. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The activation or blockade of these receptors can lead to various downstream effects, including the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its interaction with the alpha1-adrenergic receptors. By acting as a ligand for these receptors, the compound can influence the contraction of smooth muscles in various parts of the body, potentially providing therapeutic benefits for a range of disorders .

Future Directions

The future directions for research on this compound could involve further exploration of its therapeutic potential, particularly its interaction with alpha1-adrenergic receptors . Additionally, more detailed studies on its synthesis, physical and chemical properties, and safety profile would be beneficial.

properties

IUPAC Name

2-(3-methoxyphenoxy)-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O5S/c1-28-17-5-4-6-18(15-17)29-16-20(25)22-9-14-30(26,27)24-12-10-23(11-13-24)19-7-2-3-8-21-19/h2-8,15H,9-14,16H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTXYTJPIMIZEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-methoxyphenoxy)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide

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